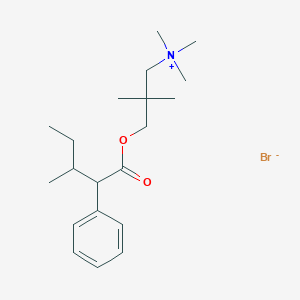

1-Propanaminium, 2,2-dimethyl-3-((3-methyl-2-phenylvaleryl)oxy)-N,N,N-trimethyl-, bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Propanaminium, 2,2-dimethyl-3-((3-methyl-2-phenylvaleryl)oxy)-N,N,N-trimethyl-, bromide is a chemical compound that has been extensively studied in scientific research. This compound is commonly known as Vecuronium Bromide and is used as a muscle relaxant during surgical procedures and mechanical ventilation. Vecuronium Bromide belongs to the category of non-depolarizing neuromuscular blocking agents, which act by blocking the acetylcholine receptors at the neuromuscular junction.

Mechanism Of Action

Vecuronium Bromide acts by blocking the acetylcholine receptors at the neuromuscular junction. This prevents the transmission of nerve impulses to the muscles, resulting in muscle relaxation. Vecuronium Bromide is a non-depolarizing neuromuscular blocking agent, which means that it does not cause muscle contractions before relaxation.

Biochemical And Physiological Effects

Vecuronium Bromide has both biochemical and physiological effects on the body. Biochemically, Vecuronium Bromide inhibits the breakdown of acetylcholine, leading to an accumulation of acetylcholine at the neuromuscular junction. This results in prolonged muscle relaxation. Physiologically, Vecuronium Bromide causes muscle relaxation, which is essential for surgical procedures and mechanical ventilation.

Advantages And Limitations For Lab Experiments

Vecuronium Bromide has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a reliable tool for studying neuromuscular function. Another advantage is that it has a long duration of action, which allows for prolonged muscle relaxation during experiments. However, Vecuronium Bromide also has limitations, such as its potential to cause respiratory depression and hypotension, which can affect experimental outcomes.

Future Directions

There are several future directions for research on Vecuronium Bromide. One direction is to study its potential use in the treatment of other neuromuscular disorders, such as myasthenia gravis. Another direction is to develop new formulations of Vecuronium Bromide that have improved pharmacokinetic and pharmacodynamic properties. Additionally, research could focus on the development of new neuromuscular blocking agents that have fewer side effects than Vecuronium Bromide.

Conclusion:

In conclusion, Vecuronium Bromide is a chemical compound that has been extensively studied in scientific research for its applications in anesthesia and critical care medicine. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been well established. Vecuronium Bromide is a valuable tool for studying neuromuscular function and has the potential for further development in the treatment of neuromuscular disorders.

Synthesis Methods

The synthesis of Vecuronium Bromide involves the reaction of pancuronium bromide with 3-methyl-2-phenylvaleryl chloride. The resulting compound is then quaternized with trimethylamine to form Vecuronium Bromide. This synthesis method has been extensively studied and optimized to produce high yields of pure Vecuronium Bromide.

Scientific Research Applications

Vecuronium Bromide has been extensively studied in scientific research for its applications in anesthesia and critical care medicine. Its use as a muscle relaxant during surgical procedures and mechanical ventilation has been well established. In addition, Vecuronium Bromide has been studied for its potential use in the treatment of tetanus, a serious bacterial infection that affects the nervous system.

properties

CAS RN |

101699-48-3 |

|---|---|

Product Name |

1-Propanaminium, 2,2-dimethyl-3-((3-methyl-2-phenylvaleryl)oxy)-N,N,N-trimethyl-, bromide |

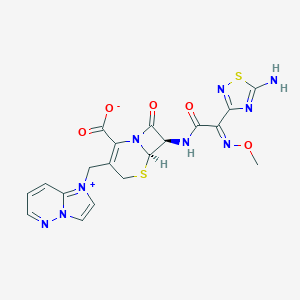

Molecular Formula |

C20H34BrNO2 |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

[2,2-dimethyl-3-(3-methyl-2-phenylpentanoyl)oxypropyl]-trimethylazanium;bromide |

InChI |

InChI=1S/C20H34NO2.BrH/c1-8-16(2)18(17-12-10-9-11-13-17)19(22)23-15-20(3,4)14-21(5,6)7;/h9-13,16,18H,8,14-15H2,1-7H3;1H/q+1;/p-1 |

InChI Key |

HCFPYCTUHPARQY-UHFFFAOYSA-M |

SMILES |

CCC(C)C(C1=CC=CC=C1)C(=O)OCC(C)(C)C[N+](C)(C)C.[Br-] |

Canonical SMILES |

CCC(C)C(C1=CC=CC=C1)C(=O)OCC(C)(C)C[N+](C)(C)C.[Br-] |

synonyms |

(3-Hydroxy-2,2-dimethylpropyl)trimethylammonium bromide, 3-methyl-2-ph enylvalerate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.